molecular formula C23H27NO3 B192819 5-O-Desmethyl Donepezil CAS No. 120013-57-2

5-O-Desmethyl Donepezil

Cat. No.: B192819
CAS No.: 120013-57-2
M. Wt: 365.5 g/mol
InChI Key: DSMISVLYMKJMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-Desmethyl Donepezil is a metabolite of Donepezil, a drug widely used in the treatment of Alzheimer’s disease. Donepezil is a reversible acetylcholinesterase inhibitor, which helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer’s disease. This compound is formed through the O-demethylation of Donepezil at the 5-position .

Mechanism of Action

Target of Action

5-O-Desmethyl Donepezil is a metabolite of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil, and by extension this compound, is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound, similar to Donepezil, binds to acetylcholinesterase and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased levels of acetylcholine enhance cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This results in enhanced signaling in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Donepezil, given that it is a metabolite of the latter . Donepezil is known to have a long elimination half-life of approximately 70 hours . It is metabolized in the liver, primarily by cytochrome P450 enzymes, into metabolites including this compound .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine in the brain . This results in enhanced cholinergic neurotransmission, which can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of Donepezil . Polymorphisms in genes such as Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence individual responses to Donepezil . These factors would likely also apply to this compound, given its similar mode of action.

Biochemical Analysis

Biochemical Properties

5-O-Desmethyl Donepezil, like Donepezil, is likely to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, this compound may increase the levels of acetylcholine, a neurotransmitter involved in memory and learning .

Cellular Effects

The effects of this compound on cellular processes are not fully understood. As a metabolite of Donepezil, it may share some of its effects. Donepezil has been shown to influence cell function by increasing acetylcholine levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to share some mechanisms with Donepezil, which works by binding to and inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain .

Temporal Effects in Laboratory Settings

Studies on Donepezil have shown that it has a long elimination half-life, suggesting that its effects and those of its metabolites may persist over time .

Dosage Effects in Animal Models

Studies on Donepezil have shown that its effects can vary with dosage .

Metabolic Pathways

This compound is a product of the O-demethylation of Donepezil, a process that involves the cytochrome P450 enzymes CYP2D6 and CYP3A4 .

Transport and Distribution

Donepezil, due to its lipophilic nature, can easily pass through the blood-brain barrier , suggesting that this compound may have similar properties.

Subcellular Localization

Given its likely interaction with acetylcholinesterase, it may be found in locations where this enzyme is present, such as the synaptic cleft .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Desmethyl Donepezil involves the O-demethylation of Donepezil. This can be achieved using various chemical reagents and conditions. One common method involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-O-Desmethyl Donepezil can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Desmethyl Donepezil is unique in its specific metabolic pathway and its role in the pharmacokinetics and pharmacodynamics of Donepezil. It has distinct chemical properties and biological activities compared to its parent compound and other metabolites. Its specific inhibition of acetylcholinesterase and its formation through O-demethylation at the 5-position make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMISVLYMKJMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467680
Record name 5-O-Desmethyl Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120013-57-2
Record name 5-O-Desmethyl donepezil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120013-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-o-Desmethyl donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Desmethyl Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-DESMETHYL DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-Desmethyl Donepezil
Reactant of Route 2
Reactant of Route 2
5-O-Desmethyl Donepezil
Reactant of Route 3
5-O-Desmethyl Donepezil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-O-Desmethyl Donepezil
Reactant of Route 5
5-O-Desmethyl Donepezil
Reactant of Route 6
Reactant of Route 6
5-O-Desmethyl Donepezil
Customer
Q & A

Q1: Can the developed HPLC method differentiate between Donepezil and its metabolites in patient samples?

A2: Yes, the novel HPLC method described can successfully separate and quantify Donepezil, 5-O-Desmethyl Donepezil (5DD), 6-O-Desmethyl Donepezil (6DD), and Donepezil-N-oxide (DNox) in plasma samples from patients with Alzheimer's disease. [] This method utilizes a combination of liquid-liquid extraction and tandem photometric and fluorimetric detection to achieve the necessary sensitivity and specificity for accurate measurement of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.